
1-(2-Benzimidazolyl)-3-n-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzimidazolyl)-3-n-butylurea, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(2-Benzimidazolyl)-3-n-butylurea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with n-butylurea precursors under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via 1H/13C NMR and FT-IR spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE including nitrile gloves, EN 166-compliant safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution and seek medical evaluation . Engineering controls (e.g., negative-pressure environments) are advised for large-scale syntheses.
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using human cell lines (HEK-293, HepG2) to establish baseline toxicity. Parallel enzymatic inhibition studies (e.g., kinase or protease assays) can identify potential therapeutic targets. Dose-response curves (0.1–100 µM range) and triplicate replicates ensure statistical robustness. Reference theoretical frameworks (e.g., structure-activity relationship models) to contextualize results .
Advanced Research Questions
Q. What factorial design approaches optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Implement a 2k factorial design to test variables: catalyst type (e.g., Pd/C vs. Ni), temperature (80–120°C), and solvent polarity (DMF vs. acetonitrile). Use ANOVA to identify significant factors. For example, a 23 design with center points can model nonlinear effects. Response surface methodology (RSM) further refines optimal conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation steps are required?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like DNA topoisomerases or tubulin. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Cross-validate with experimental SPR (surface plasmon resonance) to measure binding affinity (KD values) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal assays (e.g., calorimetry vs. fluorescence) to confirm mechanisms. Theoretical reconciliation via pathway enrichment analysis (KEGG, Reactome) may explain divergent results .
Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?
- Methodological Answer : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms (neural networks) for autonomous reaction optimization. Train models on historical yield/purity data to predict ideal parameters. Pair with inline PAT (process analytical technology) like Raman spectroscopy for real-time monitoring. COMSOL Multiphysics simulations can model reaction kinetics .
Q. Methodological Framework Integration
Q. What theoretical frameworks are most relevant for studying this compound’s mechanism of action?
- Methodological Answer : Link research to conceptual frameworks like enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand theory. For anticancer studies, the "hallmarks of cancer" framework guides target selection. Epistemologically, align with positivist paradigms to ensure hypothesis falsifiability .
Q. How should researchers structure a proposal to investigate this compound’s potential in neurodegenerative disease models?
- Methodological Answer : Define primary questions (e.g., “Does the compound inhibit tau aggregation?”) and subsidiary aims (e.g., dose-dependent effects in C. elegans). Justify methodologies (thioflavin-T assays, in vivo lifespan studies) via literature gaps. Emphasize reproducibility plans (ARRIVE guidelines) and theoretical alignment with proteostasis networks .
Q. Data Presentation
Table 1 : Key Characterization Techniques for this compound
Table 2 : Factorial Design Parameters for Yield Optimization
Factor | Levels | Response Variable |
---|---|---|
Catalyst (Pd/C) | 0.5%, 1.0%, 2.0% w/w | Yield (%) |
Temperature | 80°C, 100°C, 120°C | Purity (HPLC area %) |
Solvent | DMF, acetonitrile, toluene | Reaction time (hours) |
Propiedades
Número CAS |
24374-77-4 |
---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-butylurea |
InChI |
InChI=1S/C12H16N4O/c1-2-3-8-13-12(17)16-11-14-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16,17) |
Clave InChI |
GDPFUDKQBKGTKU-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=NC2=CC=CC=C2N1 |
SMILES canónico |
CCCCNC(=O)NC1=NC2=CC=CC=C2N1 |
Key on ui other cas no. |
24374-77-4 |
Sinónimos |
1-(2-benzimidazolyl)-3-n-butylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.